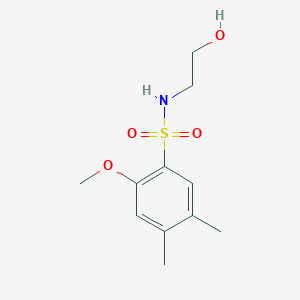

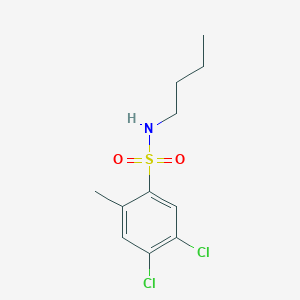

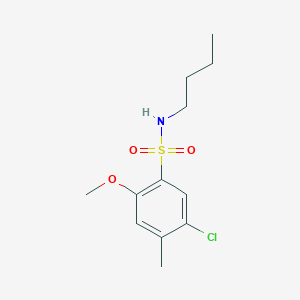

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide, also known as BDCM, is a chemical compound that has been widely used in various industrial processes. It is a member of the group of disinfection byproducts (DBPs) that are formed when chlorine is used to disinfect water. The presence of BDCM in drinking water has raised concerns about its potential health effects on humans.

Mecanismo De Acción

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is believed to exert its genotoxic and carcinogenic effects by forming reactive intermediates that can bind to DNA and cause damage. The reactive intermediates are formed when N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is metabolized by the liver into reactive species. The formation of reactive intermediates can also lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and further damage to DNA.

Biochemical and Physiological Effects:

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been shown to induce DNA damage and mutations in various cell types. It has also been shown to cause oxidative stress and inflammation. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide exposure has been associated with an increased risk of bladder cancer and other cancers.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a useful tool for studying the genotoxic and carcinogenic effects of disinfection byproducts. It can be used to investigate the mechanisms of DNA damage and the role of oxidative stress in cancer development. However, N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a toxic and hazardous compound that requires careful handling and disposal. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities.

Direcciones Futuras

Future research on N-butyl-4,5-dichloro-2-methylbenzenesulfonamide should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects. This could involve studying the formation and fate of reactive intermediates, as well as the role of oxidative stress and inflammation in cancer development. In addition, future studies should investigate the potential for N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to interact with other environmental pollutants and chemicals, as well as the potential for exposure to N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to vary between different populations. Finally, research should focus on developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.

Conclusion:

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a genotoxic and carcinogenic compound that has been widely studied for its potential health effects on humans. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities. Future research should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects and developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.

Métodos De Síntesis

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonamide with n-butylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in high purity. The synthesis method has been optimized to produce N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in large quantities for research purposes.

Aplicaciones Científicas De Investigación

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been extensively studied for its potential health effects on humans. It has been shown to be a genotoxic and carcinogenic compound, meaning it can cause damage to DNA and lead to the development of cancer. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been found to be mutagenic in various in vitro and in vivo assays, indicating its potential to cause genetic mutations.

Propiedades

Nombre del producto |

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C11H15Cl2NO2S |

Peso molecular |

296.2 g/mol |

Nombre IUPAC |

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H15Cl2NO2S/c1-3-4-5-14-17(15,16)11-7-10(13)9(12)6-8(11)2/h6-7,14H,3-5H2,1-2H3 |

Clave InChI |

TVECGOWKSVBVQJ-UHFFFAOYSA-N |

SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |

SMILES canónico |

CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

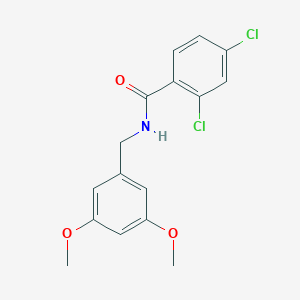

![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

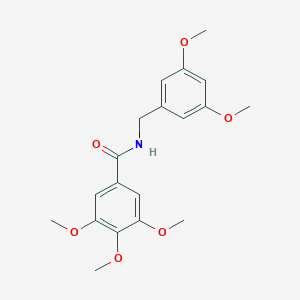

![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)

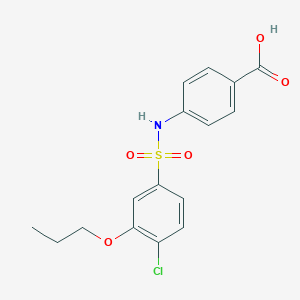

![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)

![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)